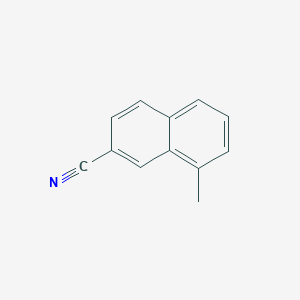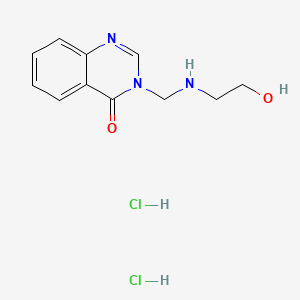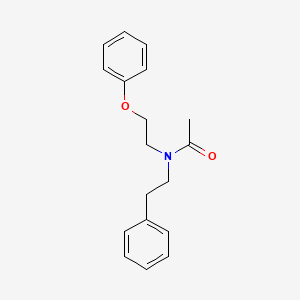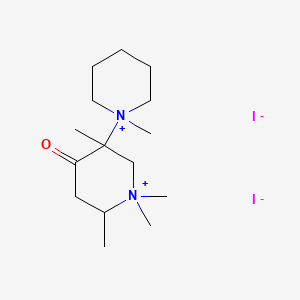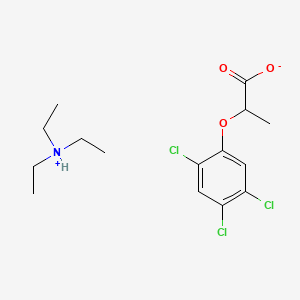
Silvex triethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silvex triethylamine salt involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with triethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol, under controlled temperature and pressure conditions. The process involves the neutralization of the acid with triethylamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through filtration and drying .
Análisis De Reacciones Químicas
Types of Reactions
Silvex triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichlorophenoxy group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions typically occur in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the formation of various substituted phenoxypropionic acids .
Aplicaciones Científicas De Investigación
Silvex triethylamine salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Silvex triethylamine salt involves the disruption of plant growth processes. The compound mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant. It targets specific molecular pathways involved in cell division and elongation, making it effective against a wide range of broadleaf weeds .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A related compound with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used for similar applications.
Uniqueness
Silvex triethylamine salt is unique due to its specific chemical structure, which provides a balance of effectiveness and reduced toxicity to non-target organisms. Its triethylamine salt form enhances its solubility and ease of application compared to other similar compounds .
Propiedades
Número CAS |
53404-74-3 |
|---|---|
Fórmula molecular |
C15H22Cl3NO3 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenoxy)propanoate;triethylazanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-4-7(5-2)6-3/h2-4H,1H3,(H,13,14);4-6H2,1-3H3 |
Clave InChI |
LYUDCJMUDDMOFE-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


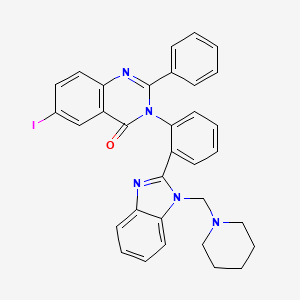
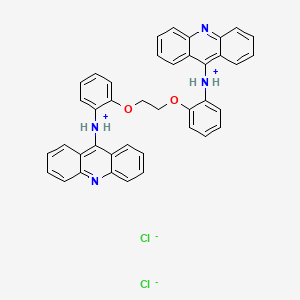
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
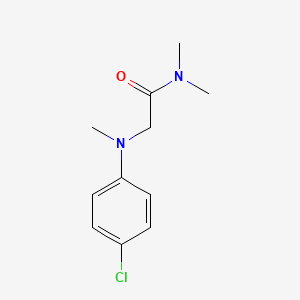
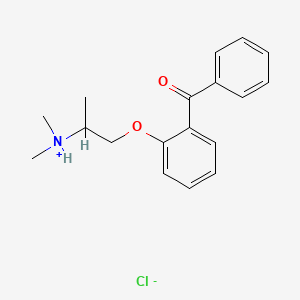
![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)
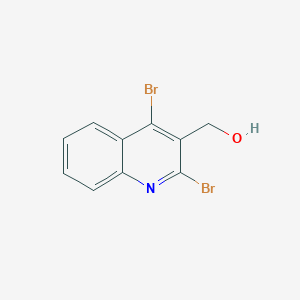

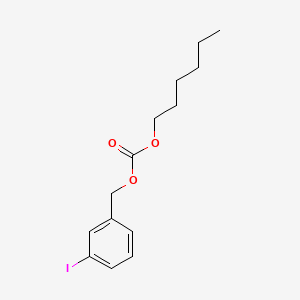
![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)
